a-993610
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Overview
Description
A-993610 is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor. TRPV1 is a receptor known for its role in pain perception and inflammation. This compound has been studied for its potential therapeutic applications in conditions such as chronic pain and inflammation .
Preparation Methods
The preparation of A-993610 involves several synthetic routes and reaction conditions. One of the methods includes the synthesis of pharmaceutically acceptable salts of N-(3-chloro-5-(trifluoromethyl)phenyl)-3-((6-(4-hydroxypiperidin-1-yl)imidazo[1,2-b]pyridazin-3-yl)ethynyl)-2-methylbenzamide . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
A-993610 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups .
Scientific Research Applications
A-993610 has been extensively studied for its scientific research applications. In chemistry, it is used as a tool compound to study the TRPV1 receptor and its role in pain perception and inflammation. In biology and medicine, this compound is investigated for its potential therapeutic applications in treating chronic pain and inflammatory conditions. Additionally, it has been used in various in vitro and in vivo studies to understand the molecular mechanisms underlying TRPV1 receptor antagonism .
Mechanism of Action
The mechanism of action of A-993610 involves its selective antagonism of the TRPV1 receptor. By binding to the TRPV1 receptor, this compound inhibits its activation, thereby reducing the perception of pain and inflammation. The molecular targets of this compound include the TRPV1 receptor and associated signaling pathways involved in pain and inflammation .
Comparison with Similar Compounds
A-993610 is compared with other TRPV1 receptor antagonists, such as JNJ-38893777 and JNJ-17203212. While all these compounds target the TRPV1 receptor, this compound has unique properties that differentiate it from others. For instance, the efficacy and potency of this compound in blocking TRPV1 receptor activation may vary compared to other antagonists. Additionally, the pharmacokinetic and pharmacodynamic profiles of this compound may differ, influencing its therapeutic potential .
Similar Compounds
- JNJ-38893777
- JNJ-17203212
This compound stands out due to its specific chemical structure and its selective antagonism of the TRPV1 receptor, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C19H17ClF3N3O |
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Molecular Weight |
395.8 g/mol |
IUPAC Name |
(3S)-1-(3-chloropyridin-2-yl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine-4-carboxamide |
InChI |
InChI=1S/C19H17ClF3N3O/c1-12-11-26(17-16(20)3-2-9-24-17)10-8-15(12)18(27)25-14-6-4-13(5-7-14)19(21,22)23/h2-9,12H,10-11H2,1H3,(H,25,27)/t12-/m1/s1 |
InChI Key |
IYXRQYVHUISAIP-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@@H]1CN(CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=C(C=CC=N3)Cl |
SMILES |
CC1CN(CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=C(C=CC=N3)Cl |
Canonical SMILES |
CC1CN(CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=C(C=CC=N3)Cl |
Synonyms |
(S)-1-(3-Chloropyridin-2-yl)-3-methyl-N-(4-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine- 4-carboxamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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